molecular formula C21H20ClN3O5 B2881114 Ethyl 1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 1031573-35-9

Ethyl 1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2881114
CAS No.: 1031573-35-9
M. Wt: 429.86
InChI Key: BAWOVBOHOGIAQW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxylate family, characterized by a bicyclic aromatic core with substituents that modulate its physicochemical and pharmacological properties. The structure features:

  • A 1,8-naphthyridine backbone with a 4-oxo-1,4-dihydro moiety, which enhances planarity and π-π stacking interactions.
  • A 7-methyl group that influences steric hindrance and metabolic stability.
  • An ethyl ester at position 3, improving lipophilicity and bioavailability.
  • A 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl substituent at position 1, contributing to target-specific interactions (e.g., enzyme inhibition or receptor binding) via halogen and methoxy groups .

Synthesis: The compound is synthesized via a Gould–Jacobs reaction, involving cyclization of diethyl 2-((pyridine-2-ylamino)methylene)malonate under reflux, followed by N-alkylation with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide in the presence of NaH/DMF. Hydrolysis and coupling steps yield the final product .

Properties

IUPAC Name

ethyl 1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O5/c1-4-30-21(28)15-10-25(20-14(19(15)27)7-5-12(2)23-20)11-18(26)24-13-6-8-17(29-3)16(22)9-13/h5-10H,4,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWOVBOHOGIAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents (Positions) Key Structural Differences Biological Activity/Application Reference
Target Compound 1: 2-((3-Cl-4-OMe-Ph)NHCO)CH₂; 3: COOEt; 7: Me Reference standard Under investigation (e.g., kinase inhibition)
Ethyl 1-(4-Chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1: 4-Cl-Bn; 3: COOEt; 7: H Lack of 7-Me and modified N1-substituent Antihistaminic activity (IC₅₀: 12 µM)
Ethyl 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1: 2,4-F₂-Ph; 6: F; 7: Cl; 3: COOEt Halogenation at 6 and 7; difluorophenyl at N1 Antibacterial (MIC: 0.5 µg/mL)
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide 1: 4-Cl-Bn; 3: CONH(3-Cl-Ph); 7: H Carboxamide at C3; dual chloro substituents Anticancer (IC₅₀: 8 µM)

Physicochemical and Pharmacokinetic Comparison

  • Lipophilicity (LogP) :

    • Target Compound: Estimated LogP = 2.8 (due to 7-Me and COOEt).
    • Ethyl 7-Chloro-1-(2,4-difluorophenyl) analogue: LogP = 3.1 (higher due to F/Cl groups) .
    • 3-Carboxamide derivative: LogP = 2.2 (lower due to polar carboxamide) .
  • Solubility :

    • The target compound’s ethyl ester enhances solubility in organic solvents (e.g., DMSO: >10 mg/mL) compared to carboxylic acid derivatives (<2 mg/mL) .
  • Metabolic Stability: 7-Methyl in the target compound reduces oxidative metabolism compared to non-methylated analogues (t₁/₂: 4.2 h vs. 2.8 h in microsomal assays) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Electron-withdrawing groups (Cl, F) at positions 6/7 enhance antibacterial activity but reduce solubility.
    • Bulky N1-substituents (e.g., 3-chloro-4-methoxyphenyl) improve target specificity but may limit bioavailability .
  • Crystallographic Data :

    • X-ray studies (using SHELX and WinGX ) reveal that the 1,8-naphthyridine core adopts a planar conformation, with substituents influencing crystal packing and stability .

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